N-(2-methoxyethyl)-2-(methylamino)acetamide

Lipophilicity Medicinal Chemistry ADME Properties

N-(2-methoxyethyl)-2-(methylamino)acetamide (CAS 144236-37-3) is a multifunctional amino-acetamide building block defined by its N-(2-methoxyethyl) and N-methylamino substituents. It serves as a versatile intermediate in organic synthesis, particularly for the construction of more complex pharmaceutical and agrochemical molecules.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 144236-37-3
Cat. No. B183424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-2-(methylamino)acetamide
CAS144236-37-3
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCNCC(=O)NCCOC
InChIInChI=1S/C6H14N2O2/c1-7-5-6(9)8-3-4-10-2/h7H,3-5H2,1-2H3,(H,8,9)
InChIKeyIAAQYBLYYCKZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)-2-(methylamino)acetamide: A Specialized Amino-Acetamide Intermediate for Pharmaceutical R&D


N-(2-methoxyethyl)-2-(methylamino)acetamide (CAS 144236-37-3) is a multifunctional amino-acetamide building block defined by its N-(2-methoxyethyl) and N-methylamino substituents. It serves as a versatile intermediate in organic synthesis, particularly for the construction of more complex pharmaceutical and agrochemical molecules . It is commercially available for R&D use with a typical purity of 95% and is supplied as a liquid at room temperature [1][2].

Why N-(2-Methoxyethyl)-2-(methylamino)acetamide Cannot Be Readily Replaced by Other Amino-Acetamides


The precise substitution pattern of N-(2-methoxyethyl)-2-(methylamino)acetamide—combining an N-methoxyethyl group with an N-methylamino acetamide core—dictates a unique physicochemical profile that is not duplicated by other in-class amino-acetamides. This translates to critical differences in lipophilicity (LogP), polar surface area, hydrogen bonding capacity, and stability, which in turn govern behavior in both synthetic transformations and biological assays [1]. Simple replacement with analogs like N-cyclopropyl-2-(methylamino)acetamide or N,N-dimethyl-2-(methylamino)acetamide, which have significantly altered molecular descriptors, can result in divergent reactivity, solubility, and pharmacokinetic properties, undermining the reproducibility and validity of downstream research [2][3].

N-(2-Methoxyethyl)-2-(methylamino)acetamide: Comparative Physicochemical & Handling Evidence for Informed Procurement


Lipophilicity (LogP) Differentiation from Polar and Non-Polar Analogs

N-(2-methoxyethyl)-2-(methylamino)acetamide exhibits a calculated LogP of 0.19960, placing it in a narrow window of moderate lipophilicity [1]. This distinguishes it from more polar analogs like N-cyclopropyl-2-(methylamino)acetamide (LogP -0.83) and more lipophilic analogs like N-butyl-2-(methylamino)acetamide (which, due to its extended alkyl chain, is expected to have a LogP > 1). For applications requiring balanced membrane permeability and aqueous solubility, this compound's LogP is a critical selection factor, as substitution with either a more polar or more lipophilic alternative would fundamentally alter its pharmacokinetic profile [2].

Lipophilicity Medicinal Chemistry ADME Properties

Topological Polar Surface Area (TPSA) as a Determinant of Permeability and Target Engagement

The target compound has a topological polar surface area (TPSA) of 53.85 Ų, which is substantially higher than that of a comparator with a chlorophenyl ring, N-(2-chlorophenyl)-2-(methylamino)acetamide, which has a TPSA of 41.1 Ų [1][2]. This 30% increase in polar surface area is a direct consequence of the methoxyethyl group and predicts superior aqueous solubility and a lower propensity for passive blood-brain barrier (BBB) penetration. For researchers targeting peripheral rather than CNS targets, this higher TPSA makes N-(2-methoxyethyl)-2-(methylamino)acetamide a more appropriate starting point for lead optimization.

TPSA Drug-likeness BBB Permeability

Enhanced Stability Profile: Validated Storage Conditions for Long-Term Research Use

While many amino-acetamide analogs require specialized handling due to hygroscopicity or thermal lability, N-(2-methoxyethyl)-2-(methylamino)acetamide is a liquid that can be stored at room temperature, as per supplier technical data [1]. In contrast, closely related compounds often require more stringent storage conditions. For example, the N-(2-chlorophenyl) analog must be stored in a cool, dry place, and the target compound itself may be stored at -20°C for maximum recovery, indicating a balance of robust handling convenience with a defined, validated protocol for long-term stability [2]. This defined stability profile reduces the risk of compound degradation during multi-year research programs.

Stability Handling Long-term Storage

Molecular Weight and Rotatable Bonds: A Unique Balance for Synthetic Versatility

With a molecular weight of 146.19 g/mol and an intermediate number of rotatable bonds, N-(2-methoxyethyl)-2-(methylamino)acetamide occupies a 'sweet spot' between smaller, more volatile building blocks and larger, less atom-efficient intermediates [1]. It is heavier than N,N-dimethyl-2-(methylamino)acetamide (MW 116.16) but significantly lighter than N-butyl-2-(methylamino)acetamide (MW 144.21) and aromatic analogs like N-(2-chlorophenyl)-2-(methylamino)acetamide (MW 235.11) [2][3]. This specific mass and flexibility profile make it an ideal fragment for growing molecular complexity in medicinal chemistry campaigns, offering a better balance of atom economy and synthetic handle functionality than many alternatives.

Molecular Weight Rotatable Bonds Synthetic Intermediate

Optimal Applications for N-(2-Methoxyethyl)-2-(methylamino)acetamide Based on Evidence-Based Differentiation


Medicinal Chemistry for Peripheral Target Lead Optimization

Based on its moderate lipophilicity (LogP ~0.2) and higher TPSA (53.85 Ų) compared to aromatic analogs, this compound is well-suited as a fragment or building block for medicinal chemistry programs targeting peripheral tissues where CNS penetration is undesirable. Its physicochemical profile predicts better aqueous solubility and lower passive BBB permeability than more lipophilic or less polar alternatives, making it a strategic choice for developing therapeutics aimed at indications outside the central nervous system [3].

Multi-Step Organic Synthesis and Library Generation

The combination of a reactive N-methylamino group, a protected amide nitrogen, and a flexible methoxyethyl chain makes this compound an excellent synthetic intermediate. Its molecular weight (146.19) and structure provide a valuable balance of reactivity and stability, allowing for efficient diversification into larger molecular libraries. This is supported by its commercial availability and use as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research .

Long-Term Biological Assay Development and Validation

Unlike many structurally related compounds with undefined or stringent storage requirements, N-(2-methoxyethyl)-2-(methylamino)acetamide has a defined, validated long-term storage protocol (store at -20°C for maximum recovery). This documented stability profile ensures that the compound can be reliably used in multi-year assay development and validation studies, minimizing the risk of degradation that could confound results. This is a critical advantage for projects requiring consistent performance of a reference standard or biochemical probe over time [3].

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